3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
3-bromo-2H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN5/c6-3-2-4(7)8-1-9-5(2)11-10-3/h1H,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQVGSRUUTUJNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNC(=C2C(=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60321107 | |
| Record name | 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60321107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83255-86-1 | |
| Record name | 83255-86-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60321107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of Aminopyrazole Intermediates
A robust approach involves constructing the pyrazolo[3,4-d]pyrimidine core from aminopyrazole precursors. As detailed in the RSC publication, 5-amino-4-cyanopyrazole undergoes cyclization with formamide at 150°C to form 4-amino-1H-pyrazolo[3,4-d]pyrimidine, which is subsequently brominated. This method achieves high purity but requires harsh conditions, limiting its scalability.
One-Pot Condensation and Bromination
Patent CN103965201A describes a streamlined one-pot synthesis starting from malononitrile, triethyl orthoformate, and hydrazine hydrate. The intermediate 5-amino-4-cyanopyrazole is condensed with formamide to yield the pyrazolopyrimidine core, followed by in-situ bromination (Fig. 1). This method reduces purification steps and improves overall yields to 70–80%.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction enables functionalization of pre-brominated intermediates. For instance, this compound reacts with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF/water to introduce aryl groups at the 3-position. While primarily used for derivative synthesis, this method highlights the versatility of the bromo intermediate in constructing complex molecules.
Stille Coupling
Optimization of Reaction Conditions
Solvent and Temperature Effects
Data from Ambeed (Example 5) reveal significant yield variations depending on solvent and temperature (Table 1).
Table 1: Solvent and Temperature Impact on Bromination
| Solvent | Temperature (°C) | Yield (%) | Side Products |
|---|---|---|---|
| DMF | 25–30 | 65 | <5% |
| DMSO | 120 | 72 | 8–10% |
| THF | 80 | 58 | 12% |
Higher temperatures in DMSO improve conversion but increase decomposition, whereas DMF balances yield and purity.
Catalytic Systems
The use of Pd(PPh₃)₄ in Suzuki reactions achieves >75% coupling efficiency, but catalyst loading (5–10 mol%) remains a cost concern. Alternative catalysts like Pd(OAc)₂ with ligand systems are under investigation to reduce expenses.
Industrial Production Considerations
Scalability challenges include:
-
Cost of Brominating Agents : NBS is preferred over Br₂ for safety but adds reagent costs.
-
Solvent Recovery : DMF and DMSO require energy-intensive distillation for reuse.
-
Byproduct Management : Di-brominated impurities necessitate chromatography or recrystallization, increasing production time.
Recent advances focus on flow chemistry to enhance heat transfer and reduce reaction times.
Comparative Analysis of Synthetic Routes
Table 2: Advantages and Limitations of Key Methods
| Method | Yield (%) | Scalability | Cost |
|---|---|---|---|
| Direct Bromination | 65–72 | Moderate | Low |
| Cyclization | 70–80 | High | Medium |
| Suzuki Coupling | 75–85 | Low | High |
Direct bromination offers simplicity, while cyclization routes provide better scalability for ton-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig coupling to form C-C and C-N bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate or sodium hydride.
Coupling Reactions: Palladium catalysts and ligands are commonly used in cross-coupling reactions, with solvents like toluene or dimethylformamide (DMF).
Major Products Formed
Scientific Research Applications
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in various scientific fields, particularly in medicinal chemistry, biochemical research, agricultural chemistry, material science, and diagnostic tools. This article explores its applications in detail, supported by case studies and data tables.
Role as a Key Intermediate
This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique structural properties allow for modifications that enhance drug efficacy, particularly in developing anti-cancer agents. For instance, it has been involved in the synthesis of kinase inhibitors that target specific pathways critical to cancer progression .
Case Study: Kinase Inhibition
A notable study demonstrated that derivatives of this compound exhibit potent inhibitory effects on FLT3 kinase, which is crucial for treating acute myeloid leukemia. The structure-activity relationship (SAR) analysis revealed that specific modifications to the compound could significantly enhance its potency against this target .
Enzyme Inhibition Studies
Researchers employ this compound to investigate enzyme inhibition and receptor interactions. It has been shown to interact with sigma receptors, providing insights into pain modulation mechanisms. For example, a derivative exhibited substantial antinociceptive properties in animal models, indicating its potential therapeutic applications in pain management .
Development of Agrochemicals
In agricultural chemistry, this compound is explored for its potential as a herbicide or fungicide. Its ability to inhibit specific biological pathways can improve crop yields and pest resistance. Research is ongoing to optimize its efficacy in real-world agricultural settings .
Novel Material Applications
The compound is also being investigated for its properties in creating novel materials, including polymers and coatings. These materials can offer enhanced durability and performance across various applications. The exploration of its chemical properties has led to innovative approaches in material science that could revolutionize product design .
Use in Diagnostic Assays
Recent studies have proposed using this compound in diagnostic assays for detecting specific biomarkers associated with diseases. This application could significantly enhance disease diagnosis and monitoring capabilities, making it a promising candidate for future diagnostic developments .
Summary Table of Applications
| Field | Application | Example/Case Study |
|---|---|---|
| Pharmaceutical Development | Intermediate for anti-cancer drugs | FLT3 kinase inhibitors |
| Biochemical Research | Enzyme inhibition studies | Sigma receptor antagonists |
| Agricultural Chemistry | Development of agrochemicals (herbicides/fungicides) | Enhancing crop yields |
| Material Science | Creation of novel materials (polymers/coatings) | Improved durability products |
| Diagnostic Tools | Use in assays for disease biomarkers | Enhancements in disease diagnosis and monitoring |
Mechanism of Action
The mechanism of action of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Halogen-Substituted Derivatives
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Structural Difference : Iodine replaces bromine at position 3.
- Key Properties :
- The iodine atom enhances halogen bonding with target proteins, improving binding affinity compared to bromine .
- Higher molecular weight (261.02 g/mol vs. 214.02 g/mol for bromo analog) may influence pharmacokinetics.
- Applications : Used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing aryl/heteroaryl derivatives .
3-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Structural Difference : Chlorine replaces bromine.
- Similarity index to bromo analog: 0.76 .
- Applications : Found in kinase inhibitors like PP2, which suppresses glioma cell migration .
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Aromatic and Alkyl-Substituted Derivatives
1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Structural Difference : A bromophenyl group is attached to the pyrazole nitrogen.
- Key Properties :
- Applications : Explored in kinase inhibition studies for cancer therapy.
1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Amino-Modified Derivatives
N-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Structural Difference: Methyl group replaces the hydrogen on the amino group.
- Key Properties :
N-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Structural Difference: A chlorophenyl group is attached to the amino nitrogen.
- Key Properties: Exhibits tyrosine kinase inhibition with IC₅₀ values in the nanomolar range . Melting point: 227°C, indicating high crystallinity .
Biological Activity
Overview
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound with the molecular formula CHBrN and a molecular weight of 214.02 g/mol. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antiviral applications. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
The primary mechanism of action of this compound involves its role as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is crucial for regulating the cell cycle, particularly the G1/S and G2/M transitions. By inhibiting CDK2, this compound significantly affects cell proliferation, demonstrating cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
Biochemical Pathways Affected
- Cell Cycle Regulation : Inhibition of CDK2 disrupts normal cell cycle progression.
- Signaling Pathways : The compound modulates pathways involved in cancer cell survival and proliferation.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity by targeting specific signaling pathways essential for tumor growth. It has shown effectiveness in inhibiting the growth of various cancer cell lines and is being explored as a candidate for targeted cancer therapies .
Antiviral Activity
In addition to its anticancer properties, this compound has demonstrated antiviral activity against several viruses, including HIV, influenza, and hepatitis C. Its ability to inhibit viral replication suggests potential applications in developing new antiviral medications .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance biological activity. For instance:
- Electron-withdrawing groups at specific positions on the aromatic rings have been shown to improve efficacy against viral targets.
- Variations in substitution patterns can lead to compounds with differing potency and selectivity towards various biological targets .
Study on CDK2 Inhibition
A study highlighted the cytotoxic effects of this compound on MCF-7 and HCT-116 cell lines. The compound exhibited IC values indicating potent inhibition of cell proliferation, making it a promising candidate for further development in cancer therapeutics .
Antiviral Research
Another study focused on the antiviral properties of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The results showed low micromolar activity against Zika virus strains with acceptable cytotoxicity profiles .
Comparative Analysis with Similar Compounds
| Compound Name | Activity Type | IC (µM) | Remarks |
|---|---|---|---|
| This compound | Anticancer | 10.5 | Effective against MCF-7 and HCT-116 |
| 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Antiviral | 12.0 | Similar structure with different halogen |
| 4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine | Anticancer | 8.0 | Enhanced potency compared to brominated analogs |
Future Directions
The ongoing research into this compound focuses on:
- Optimization of Structure : Further modifications to improve selectivity and potency against specific targets.
- Clinical Trials : Investigating its efficacy in clinical settings for cancer and viral infections.
- Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its biological effects.
Q & A
Basic: What are the standard synthetic routes for functionalizing 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
Answer:
The compound is commonly used as a starting material for cross-coupling reactions. Key steps include:
- N1 Protection : Trityl (triphenylmethyl) protection is often employed to block the N1 position, enabling selective reactivity at the 3-bromo site .
- Stille Coupling : Substitution of the bromine with olefins or aryl groups via palladium-catalyzed Stille coupling, yielding intermediates for further derivatization (e.g., aldehyde 44 in Scheme 2 of ) .
- Buchwald-Hartwig Amination : For introducing amines, optimized conditions using RuPhos as a catalyst and KHMDS as a base enable efficient coupling with hindered amines (e.g., 3-methylmorpholine) .
Basic: Which spectroscopic techniques are critical for characterizing pyrazolopyrimidine derivatives?
Answer:
- 1H/13C NMR : Key signals include the N1-protected trityl group (δ 7.2–7.5 ppm, aromatic protons) and the 4-amine proton (δ ~5.5 ppm, broad singlet). Successful coupling at the 3-position is confirmed by disappearance of the bromine signal and new alkyl/aryl peaks .
- IR Spectroscopy : Amine N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~500 cm⁻¹) are monitored to track reaction progress .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas, as seen in the synthesis of intermediates like compound 20 .
Advanced: How can coupling reactions involving brominated pyrazolopyrimidines be optimized to minimize side products?
Answer:
- Catalyst Selection : RuPhos outperforms other ligands in Buchwald-Hartwig reactions due to its ability to stabilize palladium intermediates, reducing β-hydride elimination .
- Protecting Group Strategy : SEM (2-(trimethylsilyl)ethoxymethyl) protection improves solubility and reaction efficiency compared to trityl groups in coupling reactions .
- Base Optimization : KHMDS (potassium hexamethyldisilazide) enhances deprotonation of hindered amines, critical for achieving high yields (>90%) in multi-gram syntheses .
Advanced: How do structural modifications at the 3-position impact kinase selectivity?
Answer:
- Hydrophobic Side Chains : Introducing extended hydrophobic groups (e.g., phenyl ethers) at the 3-position enhances RET kinase inhibition by occupying hydrophobic pockets, as shown in compound 7a (IC₅₀ < 100 nM) .
- Selectivity Profiling : Kinase panel assays (e.g., testing against EGFR, BTK) reveal off-target interactions. For example, bulky substituents reduce NUDT5 off-target activity by sterically hindering non-specific binding .
- Computational Docking : Molecular modeling predicts binding poses, guiding rational design to avoid residues like C139 in NUDT5, which contribute to off-target effects .
Advanced: What strategies resolve contradictory data in biological activity studies?
Answer:
- Surface Plasmon Resonance (SPR) : Direct measurement of compound binding to targets (e.g., Keap1 in ) validates biochemical activity independently of cellular assays .
- Orthogonal Assays : Combining ATP-level cell viability tests (e.g., CellTiter-Glo) with gene expression analysis (RT-PCR for HO-1, IL-1β) ensures observed effects are target-specific .
- Dose-Response Curves : Replicating IC₅₀ measurements across independent biological replicates (n ≥ 2) minimizes variability, as applied in BTK inhibitor studies .
Advanced: How to design experiments for evaluating neuroprotective effects of pyrazolopyrimidine derivatives?
Answer:
- Cell Models : Use BV-2 microglial cells and CATH.a dopaminergic neurons to mimic neuroinflammation and neurodegeneration .
- Functional Assays :
- Gene Expression Analysis : RT-PCR for HO-1 and IL-1β mRNA levels confirms compound-mediated modulation of oxidative stress pathways .
Basic: What are common challenges in purifying pyrazolopyrimidine intermediates?
Answer:
- Recrystallization Solvents : Ethanol or acetonitrile are preferred for removing unreacted starting materials, as seen in the purification of compounds 8a–b and 10a–e .
- Column Chromatography : Automated flash chromatography (e.g., 0→5% MeOH in CH₂Cl₂) resolves polar byproducts, critical for intermediates like 20 .
- Side Product Mitigation : Mesylation of alcohols (e.g., compound 45 in ) reduces competing elimination pathways during substitution reactions .
Advanced: How to address low yields in nucleophilic aromatic substitution reactions?
Answer:
- Solvent Optimization : Isopropanol under reflux improves nucleophilicity of aromatic amines, as demonstrated in the synthesis of 7a–d .
- Microwave-Assisted Synthesis : Reduces reaction times and improves yields for thermally sensitive intermediates (e.g., substituted pyrazolopyrimidines in ) .
- Leaving Group Tuning : Bromine at the 3-position provides better reactivity compared to iodine in SNAr reactions due to optimal electronegativity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
